molecular formula C19H25ClN6O3 B2989456 1-(4-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride CAS No. 1216464-52-6

1-(4-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride

Katalognummer B2989456
CAS-Nummer: 1216464-52-6
Molekulargewicht: 420.9
InChI-Schlüssel: KFDFFWVPSMBQEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “1-(4-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride” is a complex organic molecule. It is related to the 4,6-dimorpholino-1,3,5-triazine class of compounds . These compounds are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of similar 4,6-dimorpholino-1,3,5-triazine compounds involves N-substitution and Claisen-Schmidt condensation . Another method involves replacing the chloride ion of certain compounds with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a 1,3,5-triazine ring, which is a six-membered ring with three carbon atoms and three nitrogen atoms . The ring is substituted with dimorpholino groups at the 4 and 6 positions .

Wissenschaftliche Forschungsanwendungen

Monoamine Oxidase Inhibitors

Compounds derived from 1,3,5-triazine, such as the one , have shown potential as monoamine oxidase (MAO) inhibitors . These inhibitors are crucial in treating various neurological disorders by regulating neurotransmitter levels. Some derivatives have demonstrated inhibitory activity comparable to standard drugs like clorgyline, with selectivity towards MAO-A .

Antibacterial Agents

The triazine class, including our compound of interest, has been explored for its antibacterial properties. New derivatives have been synthesized and tested against multi-resistant bacteria, showing promising results. One study reported significant inhibition of both Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in addressing antimicrobial resistance .

Pharmaceutical Intermediates

The compound has been utilized as an intermediate in pharmaceutical manufacturing. It plays a role in activating carboxylic acids during solution and solid-phase peptide synthesis, which is a fundamental process in developing various therapeutic peptides .

Antimicrobial Activity

Research has evaluated the antimicrobial activity of 1,3,5-triazine derivatives against common pathogens like E. coli, S. aureus, and C. albicans. These studies are essential for developing new antimicrobials that can combat fungal and bacterial infections .

Molecular Docking Studies

Molecular docking studies have identified 1,3,5-triazine derivatives as potential inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication. This suggests that these compounds could be developed into new antibacterial drugs targeting specific bacterial enzymes .

Neurotransmitter Regulation

Due to its MAO inhibitory properties, the compound can help regulate levels of neurotransmitters such as serotonin, noradrenaline, and dopamine. This regulation is significant for maintaining neurological health and treating mood disorders .

Development of Antidepressants

The selective inhibition of MAO-A over MAO-B by certain triazine derivatives indicates potential applications in developing antidepressants. These drugs could offer a more targeted approach to treating depression, with possibly fewer side effects .

Zukünftige Richtungen

The future directions for this compound could involve further studies on its potential as a PI3K/mTOR inhibitor, given the significance of this pathway in various cancers . Additionally, its potential for use in peptide synthesis could be explored further .

Eigenschaften

IUPAC Name

1-[4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]phenyl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O3.ClH/c1-14(26)15-2-4-16(5-3-15)20-17-21-18(24-6-10-27-11-7-24)23-19(22-17)25-8-12-28-13-9-25;/h2-5H,6-13H2,1H3,(H,20,21,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDFFWVPSMBQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.